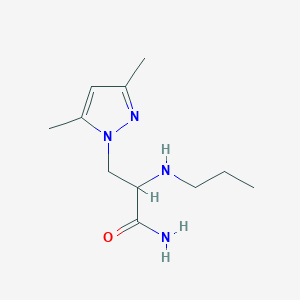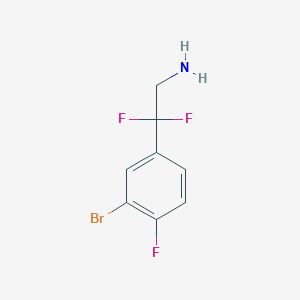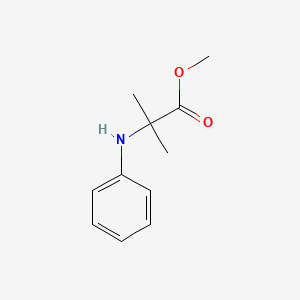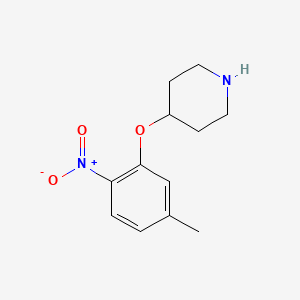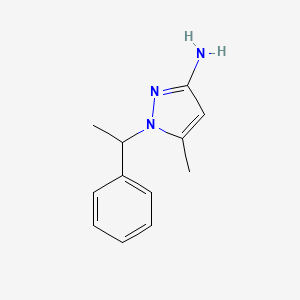
5-Methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by a methyl group at the 5-position, a phenylethyl group at the 1-position, and an amine group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with phenylhydrazine to form 1-phenyl-3-methyl-1H-pyrazole.
Substitution Reaction: The 1-phenyl-3-methyl-1H-pyrazole can then undergo a substitution reaction with an appropriate alkylating agent, such as 1-bromo-2-phenylethane, to introduce the phenylethyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the phenylethyl group, potentially leading to hydrogenated derivatives.
Substitution: The amine group at the 3-position can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions, typically under basic conditions.
Major Products
Oxidation: Products include 5-methyl-1-(1-phenylethyl)-1H-pyrazol-3-carboxylic acid.
Reduction: Hydrogenated derivatives of the pyrazole ring.
Substitution: Amides or secondary amines depending on the substituent introduced.
科学研究应用
Chemistry
In chemistry, 5-Methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities. This specific compound could be explored for similar therapeutic effects or as a lead compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.
作用机制
The mechanism of action of 5-Methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amine group allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazole: Lacks the phenylethyl group, making it less bulky and potentially less selective in biological applications.
3-Amino-1-phenyl-1H-pyrazole: Similar structure but without the methyl group, which may affect its reactivity and binding properties.
5-Methyl-1-phenyl-1H-pyrazole: Lacks the amine group, reducing its potential for hydrogen bonding and interaction with biological targets.
Uniqueness
5-Methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine stands out due to its unique combination of substituents, which confer specific chemical and biological properties. The presence of both the phenylethyl and amine groups allows for diverse functionalization and interaction with various targets, making it a valuable compound in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC 名称 |
5-methyl-1-(1-phenylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-9-8-12(13)14-15(9)10(2)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H2,13,14) |
InChI 键 |
MSNRWISJWXQWDX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1C(C)C2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13541065.png)
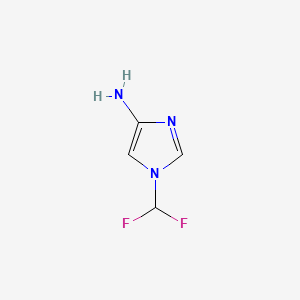

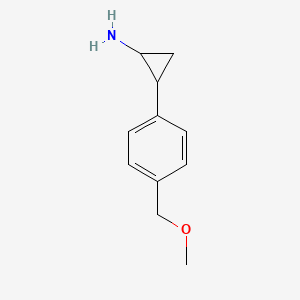
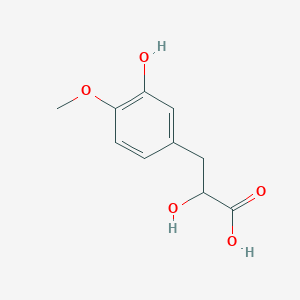
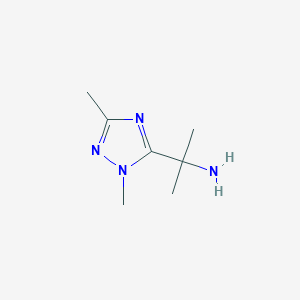

![Ethyl 3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13541117.png)
![Tricyclo[4.2.0.0,2,5]octan-3-aminehydrochloride](/img/structure/B13541125.png)
